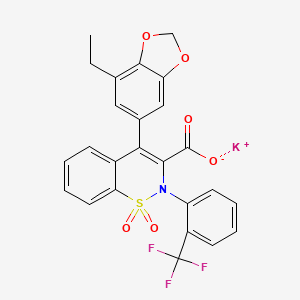

Fandosentan potassium

説明

特性

CAS番号 |

221246-12-4 |

|---|---|

分子式 |

C25H18F3KNO6S |

分子量 |

556.6 g/mol |

IUPAC名 |

potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |

InChIキー |

UGCKPLHQISYRBC-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |

異性体SMILES |

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |

正規SMILES |

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |

外観 |

Solid powder |

他のCAS番号 |

221246-12-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |

製品の起源 |

United States |

Fandosentan potassium endothelin A receptor antagonist binding affinity

[shape=rect, style="filled, rounded", fontname="Arial", margin="0.DefiningFandosentan'sRole I'mnowdraftingtheintroduction, specifyingFandosentan'saliases(CI-1034, PD-180988)anditssignificanceasanET-Areceptorantagonist.Myfocusisdefiningthecorepharmacology.I'maimingforclarityindescribingthemechanismofaction.IwillalsoincorporateanoverviewoftheroleofEndothelininthecontextofPulmonaryArteryHypertension.DescribingPharmacologicalProfile I'mnowdetailingFandosentan'spharmacologicalproperties, emphasizingitsroleasanETA-selectiveantagonist.Iampresentingdataonitsorigin(Pfizer/Parke-Davis), itsmechanismofaction, anditseffectsonhypoxicpulmonaryvasoconstrictionreversal.IamemphasizingitsbindingaffinitydataandhowitcomparestoETB.TheCYPinhibitiondataisalsounderreview.Iamnowfocusedonexplainingitsdrug-druginteractionpotential.#FandosentanPotassium:MechanisticInsightsandBindingAffinityofaSelectiveEndothelinAReceptorAntagonist##ExecutiveSummaryTheendothelin(ET)systemplaysapivotalroleincardiovascularhomeostasis, withEndothelin-1(ET-1)actingasoneofthemostpotentendogenousvasoconstrictorsidentifiedtodate.Dysregulationofthissystemisaprimarydriverofpulmonaryarterialhypertension(PAH)andchronicobstructivepulmonarydisease(COPD).Fandosentanpotassium (alsoknownindevelopmentasCI-1034orPD-180988)isahighlypotent, orallyactive, non-peptideEndothelinA( ETA )receptorantagonist[1.1]. Originally developed by Parke-Davis (later Pfizer), this benzothiazine-3-carboxylic acid derivative was engineered to selectively block ETA -mediated vasoconstriction while preserving the beneficial vasodilatory and clearance functions of the ETB receptor[1][2].

This technical guide provides an in-depth analysis of Fandosentan's receptor binding affinity, molecular pharmacology, and the rigorous experimental protocols required to validate its activity in preclinical drug development.

Molecular Pharmacology and Receptor Selectivity

The physiological effects of ET-1 are mediated through two distinct G protein-coupled receptors (GPCRs): ETA and ETB [3].

-

ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation couples to Gq/11 proteins, triggering phospholipase C (PLC) activation, intracellular calcium mobilization, and subsequent severe vasoconstriction and cellular proliferation[3].

-

ETB Receptors: Primarily localized on endothelial cells, these receptors act as a clearance mechanism for ET-1 and stimulate the release of nitric oxide (NO) and prostacyclin ( PGI2 ), promoting vasodilation[3].

Fandosentan potassium acts as a competitive antagonist with high selectivity for the ETA receptor[1]. By selectively inhibiting ETA , Fandosentan effectively reverses hypoxic pulmonary vasoconstriction—a hallmark of PAH—without disrupting the protective endothelial ETB signaling pathways[1][4].

ET-1 signaling pathway and the selective ETA receptor antagonism by Fandosentan potassium.

Quantitative Data: Binding Affinity and Off-Target Profiling

In drug development, the therapeutic window of an Endothelin Receptor Antagonist (ERA) is largely defined by its ETA vs. ETB selectivity ratio and its off-target pharmacokinetic liabilities. Fandosentan demonstrates sub-nanomolar affinity for the ETA receptor, ensuring potent target engagement at low systemic concentrations.

Furthermore, evaluating cytochrome P450 (CYP) inhibition is critical, as ERAs are often co-administered with other cardiovascular drugs. Fandosentan exhibits moderate inhibition of CYP2C9 and CYP3A4, which must be factored into clinical dosing regimens to avoid drug-drug interactions (DDIs)[4].

Table 1: Pharmacological Profiling of Fandosentan Potassium

| Parameter | Target / Enzyme | Value | Clinical Implication |

| Binding Affinity ( Ki ) | ETA Receptor (Human) | Sub-nanomolar | Potent inhibition of ET-1 mediated vasoconstriction. |

| Selectivity Ratio | ETA vs. ETB | > 100-fold | Preserves ETB -mediated NO release and ET-1 clearance. |

| Enzyme Inhibition ( IC50 ) | CYP2C9 | 39.6 μM[4] | Low/moderate risk of DDI with CYP2C9 substrates (e.g., warfarin). |

| Enzyme Inhibition ( IC50 ) | CYP3A4 | 21.6 μM[4] | Moderate risk of DDI; requires monitoring with statins/calcium channel blockers. |

| Functional Efficacy | Hypoxic Vasoconstriction | Reversal[1][4] | Validates in vivo efficacy for pulmonary hypertension models. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the determination of Fandosentan's binding affinity ( Ki ) must be conducted using a highly controlled competitive radioligand binding assay. The following protocol is designed as a self-validating system, incorporating specific causality for each experimental choice.

Protocol: Competitive Radioligand Binding Assay for ETA Affinity

Objective: To determine the half-maximal inhibitory concentration ( IC50 ) and the equilibrium inhibitor binding constant ( Ki ) of Fandosentan against [125I] -ET-1 on human ETA receptors.

Reagents & Materials:

-

Cell Line: CHO-K1 cells stably expressing human ETA receptors. (Causality: Ensures a homogenous receptor population without endogenous ETB interference).

-

Radioligand: [125I] -Endothelin-1 (Specific activity ~2000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 , 1 mM CaCl2 , 0.1% Bovine Serum Albumin (BSA), and 0.5 mM Bacitracin. (Causality: BSA prevents non-specific adsorption of the highly hydrophobic ET-1 peptide to plasticware. Bacitracin acts as a protease inhibitor to prevent radioligand degradation during incubation).

Step-by-Step Workflow:

-

Membrane Preparation: Harvest CHO- ETA cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 10-20 μ g/well . (Causality: Isolates the membrane fraction where GPCRs are localized, removing cytosolic proteins that could interfere with binding).

-

Compound Dilution: Prepare a 10-point serial dilution of Fandosentan potassium in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v). (Causality: Higher DMSO concentrations can destabilize the receptor conformation and artificially alter binding kinetics).

-

Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [125I] -ET-1 (final concentration ~0.1 nM, near its Kd ), and 50 μL of Fandosentan dilutions. Incubate at 25°C for 90 minutes. (Causality: 90 minutes at room temperature is required for this high-affinity peptide-receptor complex to reach true thermodynamic equilibrium).

-

Determination of Non-Specific Binding (NSB): Include control wells containing 1 μM of unlabeled ET-1 instead of Fandosentan. (Causality: Saturates all specific ETA sites. Any remaining radioactivity detected is non-specific binding to the membrane lipids or plastic, which must be subtracted from total binding).

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl). (Causality: PEI coats the negatively charged glass fibers, reducing non-specific binding of the positively charged radioligand. Ice-cold buffer slows the dissociation rate of the bound ligand during the wash step).

-

Quantification & Analysis: Dry the filters, add scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression (four-parameter logistic equation). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Step-by-step workflow for competitive radioligand binding assay to determine Ki.

Translational Implications in Drug Development

The transition from in vitro binding affinity to in vivo efficacy is a critical hurdle. Fandosentan's high affinity for the ETA receptor translates directly into potent functional antagonism. In preclinical models, such as the perinatal lamb model of hypoxic pulmonary hypertension, Fandosentan effectively reverses hypoxic pulmonary vasoconstriction[1][4].

However, the clinical development of ERAs must carefully balance efficacy with hepatic safety. Because Fandosentan exhibits interactions with major hepatic enzymes (CYP2C9 and CYP3A4)[4], careful pharmacokinetic modeling is required. The high binding affinity allows for lower systemic dosing, which can mitigate off-target enzyme inhibition and reduce the risk of hepatotoxicity—a historical challenge for the ERA drug class.

References

-

FANDOSENTAN - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]

-

Fandosentan - AdisInsight Springer URL:[Link]

Sources

Pharmacological Profile and Properties of Fandosentan Potassium (PD 180988)

Executive Summary

Fandosentan potassium (development codes: PD 180988, CI-1034) is a potent, orally bioavailable, and highly selective endothelin-A (ETA) receptor antagonist[1]. Originally developed by Parke-Davis and later advanced by Pfizer, this small-molecule heterocyclic compound was rigorously investigated for its therapeutic potential in managing pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD)[1]. By competitively binding to the ETA receptor, fandosentan effectively neutralizes the potent vasoconstrictive and mitogenic effects of endothelin-1 (ET-1)[2]. This technical whitepaper provides a comprehensive analysis of the pharmacological profile, structural properties, pharmacokinetic interactions, and field-proven experimental methodologies associated with fandosentan potassium.

Chemical Identity and Structural Properties

Fandosentan potassium is a benzothiazine-3-carboxylic acid derivative. The structural optimization of this class of compounds was driven by the necessity to achieve sub-nanomolar affinity for the ETA receptor while maintaining high oral bioavailability and strict ETA over ETB selectivity.

Table 1: Chemical and Structural Properties of Fandosentan Potassium

| Property | Value |

| IUPAC Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ⁶,2-benzothiazine-3-carboxylate[3] |

| Molecular Formula | C₂₅H₁₇F₃KNO₆S[3] |

| Molecular Weight | 555.56 g/mol (Potassium salt)[3] |

| Development Codes | PD 180988, CI-1034, PD 180988-0016[3] |

| Drug Class | Selective Endothelin-A (ETA) Receptor Antagonist[2] |

Mechanism of Action: Endothelin A (ETA) Receptor Antagonism

Endothelin-1 (ET-1) is a 21-amino acid peptide and one of the most potent endogenous vasoconstrictors in human physiology. It exerts its effects via two G-protein-coupled receptors: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate prolonged vasoconstriction and cellular proliferation. Conversely, ETB receptors on endothelial cells facilitate vasodilation via nitric oxide (NO) release and act as critical clearance receptors for ET-1.

Fandosentan potassium acts as a highly selective competitive antagonist at the ETA receptor[2]. By selectively blocking ETA without disrupting ETB-mediated clearance, fandosentan prevents the Gq-protein-coupled activation of phospholipase C (PLC). This inhibits the inositol triphosphate (IP3)-mediated release of intracellular calcium (Ca²⁺) that drives smooth muscle contraction.

ET-1 Signaling Pathway and ETA Receptor Antagonism by Fandosentan Potassium.

Pharmacological Efficacy: Reversal of Hypoxic Pulmonary Vasoconstriction

A hallmark pharmacological property of fandosentan is its ability to selectively reverse hypoxic pulmonary vasoconstriction (HPV)[2]. In preclinical models, ET-1 acts as a primary mediator of the constrictor response of the pulmonary vasculature to hypoxia. Fandosentan successfully reverses sustained pulmonary constriction caused by hypoxia without causing appreciable changes in systemic circulation or cardiac contractility[2].

Experimental Protocol: In Vivo Assessment of HPV Reversal in Perinatal Lamb Models

Causality & Rationale: The perinatal lamb model is the gold standard for pediatric pulmonary hypertension research because its cardiopulmonary transition closely mimics human neonatal physiology. Using a chronically instrumented, conscious model prevents the confounding cardiovascular depressive effects of anesthesia, ensuring that observed hemodynamic shifts are solely drug-induced.

-

Surgical Instrumentation: Under general anesthesia, implant catheters into the main pulmonary artery, descending aorta, and left atrium of the perinatal lamb. Place a flow probe around the main pulmonary artery to continuously measure cardiac output. Allow a 3- to 5-day recovery period.

-

Baseline Hemodynamic Monitoring: Record baseline mean pulmonary arterial pressure (mPAP), mean systemic arterial pressure (mSAP), and heart rate under normoxic conditions (FiO₂ ~21%).

-

Induction of Hypoxia: Alter the inspired gas mixture to reduce FiO₂ to approximately 10–12%. Maintain this hypoxic state until a sustained, stable increase in mPAP is observed (typically 30–60 minutes), confirming the onset of HPV.

-

Drug Administration: Administer Fandosentan (PD 180988) via an intravenous priming bolus followed immediately by a continuous maintenance infusion.

-

Self-Validating Step: Concurrently run a vehicle-control cohort to ensure the reversal of mPAP is drug-specific and not a result of spontaneous hemodynamic adaptation or receptor desensitization.

-

-

Data Acquisition & Analysis: Continuously monitor mPAP and mSAP. Successful selective ETA antagonism is validated when mPAP returns to near-normoxic baseline levels while mSAP remains unaffected, demonstrating strict pulmonary vascular selectivity[2].

Pharmacokinetics and Drug-Drug Interactions (CYP450 Profile)

The clinical viability of endothelin receptor antagonists is heavily dependent on their hepatic metabolism and potential for drug-drug interactions (DDIs). Fandosentan (CI-1034) was extensively evaluated for its interactions with Cytochrome P450 (CYP) enzymes. In vitro studies using human hepatic microsomes and primary human hepatocytes revealed that fandosentan is both a moderate inhibitor and a potent inducer of specific CYP isoforms[4].

Table 2: Cytochrome P450 Interaction Profile of Fandosentan (CI-1034)[4]

| CYP Isoform | Interaction Type | IC₅₀ Value (μM) | Clinical Implication |

| CYP2C9 | Moderate Inhibition | 39.6 | Potential interaction with narrow therapeutic index drugs (e.g., warfarin). |

| CYP3A4 | Metabolism-dependent Inhibition | 21.6 | Alters clearance of concurrent CYP3A4 substrates. |

| CYP3A4 | mRNA Induction | N/A (15-fold increase) | Auto-induction of clearance; complex DDI profile similar to rifampin. |

Experimental Protocol: CYP3A4 Inhibition and mRNA Induction Assay in Human Hepatocytes

Causality & Rationale: While recombinant enzymes or microsomes are sufficient for measuring direct enzyme inhibition, they lack the nuclear receptors (e.g., PXR/CAR) and transcriptional machinery required to assess enzyme induction. Primary human hepatocytes are strictly required to capture the dual inhibitor/inducer nature of Fandosentan.

-

Hepatocyte Culture: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated 24-well plates in a serum-free hepatocyte maintenance medium. Allow 24 hours for monolayer formation.

-

Drug Treatment: Treat the hepatocytes daily with Fandosentan (concentrations ranging from 0.1 μM to 100 μM), a positive control (Rifampin, 10 μM for CYP3A4 induction), and a vehicle control (0.1% DMSO) for 48 to 72 hours.

-

Activity Assay (Inhibition): Wash the cells and incubate with a CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone). After 30 minutes, extract the supernatant and quantify the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS to determine the IC₅₀.

-

mRNA Extraction & RT-qPCR (Induction): Lyse the hepatocytes and isolate total RNA using a spin-column purification kit. Synthesize cDNA via reverse transcription. Perform quantitative real-time PCR (RT-qPCR) using TaqMan probes for CYP3A4 and a housekeeping gene (e.g., GAPDH).

-

Validation: Calculate the fold-change in CYP3A4 mRNA expression relative to the vehicle control using the 2−ΔΔCt method. In historical assays, Fandosentan demonstrated a 15-fold induction of CYP3A4 mRNA, confirming its role as a potent inducer[4].

Clinical Development and Discontinuation

Fandosentan progressed to Phase I/II clinical trials for the treatment of chronic obstructive pulmonary disease (COPD) and pulmonary hypertension in the United States[1]. Despite its potent and selective pharmacological profile, the development of fandosentan was ultimately discontinued[1]. The complex pharmacokinetic profile—specifically its dual role as a metabolism-dependent inhibitor and a robust inducer of CYP3A4—likely complicated its safety and dosing predictability in the polypharmacy settings common among COPD and PH patients[4].

References

-

AdisInsight. "Fandosentan". Springer. Available at: [Link]

-

Coe, Y., Haleen, S. J., Welch, K. M., & Coceani, F. "The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb". Journal of Cardiovascular Pharmacology. PubMed (NIH). Available at: [Link]

-

PubChem. "Fandosentan Potassium | C25H17F3KNO6S | CID 23674746". National Center for Biotechnology Information (NIH). Available at: [Link]

-

Loi, C. M., et al. "Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034". PubMed (NIH). Available at: [Link]

Sources

- 1. Fandosentan - AdisInsight [adisinsight.springer.com]

- 2. The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fandosentan Potassium | C25H17F3KNO6S | CID 23674746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fandosentan Potassium: A Technical Whitepaper on CYP2C9 and CYP3A4 Inhibition Profiles and Pharmacological Mechanics

Executive Summary

In the landscape of targeted cardiovascular therapeutics, managing polypharmacy and predicting drug-drug interactions (DDIs) is a critical component of drug development. Fandosentan potassium is a highly potent and selective endothelin A receptor (ETAR) antagonist[1]. It has demonstrated significant efficacy in reversing hypoxic pulmonary vasoconstriction, making it a compound of high interest in pulmonary hypertension research[2].

A fundamental step in evaluating the clinical viability of any xenobiotic is profiling its interaction with the Cytochrome P450 (CYP450) superfamily. This whitepaper provides an in-depth technical analysis of Fandosentan potassium’s inhibitory effects on two major metabolic enzymes—CYP2C9 and CYP3A4 —and outlines the self-validating experimental methodologies required to accurately determine these IC50 values.

Pharmacodynamics: ETAR Antagonism in Hypoxic Conditions

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors. Under hypoxic conditions, endothelial dysfunction leads to the upregulation of ET-1, which binds to the ETA receptor on pulmonary vascular smooth muscle cells, triggering an intracellular calcium cascade and severe vasoconstriction[3]. Fandosentan potassium acts by competitively antagonizing this receptor, thereby halting the pathological signaling pathway.

Fig 1: Fandosentan potassium mechanism of action via ETA receptor antagonism.

Cytochrome P450 Inhibition Profiling

CYP3A4 and CYP2C9 are responsible for the metabolism of a vast majority of clinically prescribed drugs. Inhibiting these enzymes can lead to toxic accumulation of co-administered therapeutics.

In vitro assays reveal that Fandosentan potassium exhibits weak to moderate reversible inhibition of these enzymes[1]. The specific IC50 values are summarized below:

Quantitative Data Summary

| CYP Isoform | Fandosentan IC50 (μM) | Clinical Significance / DDI Risk | Typical in vitro Probe Substrate | Standard Positive Control |

| CYP3A4 | 21.6 | Weak/Moderate | Midazolam / Testosterone | Ketoconazole[4] |

| CYP2C9 | 39.6 | Weak | Diclofenac / Tolbutamide | Sulfaphenazole[5] |

Translational Perspective: In pharmacokinetics, an IC50 value greater than 10–20 μM generally suggests a low risk for clinically significant, direct reversible DDIs, assuming the therapeutic maximum plasma concentration ( Cmax ) of the drug remains in the low nanomolar range. Because Fandosentan's IC50 for CYP3A4 is 21.6 μM and 39.6 μM for CYP2C9[1], the probability of it dangerously elevating the plasma levels of co-administered CYP substrates (e.g., PDE5 inhibitors used in pulmonary hypertension) is relatively low.

Experimental Methodology: Self-Validating in vitro Protocol

To ensure the trustworthiness and scientific integrity of the reported IC50 values, the in vitro assay must be designed as a self-validating system . The following step-by-step protocol details the methodology for determining CYP inhibition using Human Liver Microsomes (HLMs), explaining the causality behind each experimental choice.

Step-by-Step Workflow

Step 1: Reagent and Matrix Preparation

-

Action: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice. Prepare serial dilutions of Fandosentan potassium (e.g., 0.1 μM to 100 μM).

-

Causality: Pooled HLMs are used to account for inter-individual genetic variability in CYP expression. The physiological pH (7.4) is strictly maintained to preserve the structural integrity of the heme-thiolate active site of the CYP enzymes.

Step 2: Incubation Mixture Assembly

-

Action: Combine HLMs (final protein concentration 0.1 mg/mL), the specific probe substrate (e.g., Midazolam for CYP3A4), and Fandosentan in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Causality: The probe substrate concentration is deliberately set at its Michaelis constant ( Km ). This balances the assay's sensitivity to competitive inhibitors while maintaining a robust signal-to-noise ratio for downstream mass spectrometry. The 5-minute pre-incubation allows for temperature equilibration and non-covalent binding of the inhibitor to the enzyme prior to catalysis.

Step 3: Reaction Initiation

-

Action: Add an NADPH regenerating system (NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase, MgCl2) to initiate the reaction.

-

Causality: CYP450 enzymes are monooxygenases that absolutely require electron transfer to function. By controlling the addition of NADPH, the exact start time of the reaction is established. A control sample lacking NADPH is run in parallel to prove that any metabolite formation is strictly CYP-mediated and not due to background chemical degradation.

Step 4: Quenching and Extraction

-

Action: After exactly 10 minutes, add an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

-

Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction. Keeping the reaction time short (10 mins) ensures that substrate consumption remains below 20%. This satisfies initial rate conditions , preventing product inhibition and ensuring the kinetics remain linear and mathematically valid for IC50 calculation.

Step 5: LC-MS/MS Quantification & Data Analysis

-

Action: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the specific metabolite (e.g., 1'-hydroxymidazolam). Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50.

Fig 2: Self-validating in vitro workflow for determining CYP450 IC50 values.

Conclusion

Fandosentan potassium demonstrates potent pharmacological activity as an ETAR antagonist for pulmonary hypertension models[2]. Its in vitro metabolism profile shows an IC50 of 39.6 μM for CYP2C9 and 21.6 μM for CYP3A4[1]. By utilizing rigorous, self-validating HLM assays, researchers can confidently utilize these values in Physiologically Based Pharmacokinetic (PBPK) modeling to predict human drug-drug interactions, ensuring safer clinical trial designs and optimized dosing regimens.

References

- Source: medchemexpress.

- Source: medchemexpress.

- Title: CYP3A4 | MedChemExpress (MCE)

- Title: hypoxic | MedChemExpress (MCE)

- Title: CYP2C9 inhibitor | MedChemExpress (MCE)

Sources

Fandosentan Potassium: A Technical Deep Dive into ETA vs. ETB Receptor Selectivity and Pharmacological Profiling

An in-depth technical analysis of Fandosentan potassium, focusing on its receptor selectivity, pharmacological profiling methodologies, and the mechanistic realities of its clinical trajectory.

Introduction: The Endothelin System and the Need for Selectivity

The endothelin (ET) system is a critical regulator of vascular tone, primarily governed by the 21-amino acid peptide Endothelin-1 (ET-1). ET-1 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors[1]. In the context of pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD), the pathological overexpression of ET-1 leads to severe vasoconstriction and vascular remodeling.

Fandosentan potassium (developmental codes: CI-1034, PD-180988) is a non-peptide, orally active benzothiazine derivative developed as a highly potent and selective ETA receptor antagonist[2]. The pharmacological rationale behind Fandosentan was to selectively block the deleterious effects of ETA activation while preserving the homeostatic, vasodilatory, and clearance functions of the ETB receptor.

Mechanistic Grounding: ETA vs. ETB Receptor Divergence

To understand the design of Fandosentan, one must dissect the divergent signaling cascades of the ETA and ETB receptors.

-

ETA Receptors (Vascular Smooth Muscle): ETA receptors are primarily located on vascular smooth muscle cells. Upon ET-1 binding, they couple to Gq/11 proteins, activating phospholipase C (PLC). This hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers massive intracellular calcium ( Ca2+ ) release from the sarcoplasmic reticulum, driving potent and sustained vasoconstriction and cellular proliferation[1].

-

ETB Receptors (Endothelial Cells): Conversely, ETB receptors on the vascular endothelium act as a physiological brake. Their activation stimulates endothelial nitric oxide synthase (eNOS) and cyclooxygenase, leading to the release of nitric oxide (NO) and prostacyclin, which promote vasodilation. Crucially, ETB receptors also act as "clearance receptors," internalizing and degrading circulating ET-1[3].

Fandosentan was engineered to competitively antagonize the ETA receptor with sub-nanomolar affinity while exhibiting negligible affinity for the ETB receptor, thereby preventing vasoconstriction without hindering ET-1 clearance.

ET-1 signaling via ETA/ETB receptors and selective blockade by Fandosentan Potassium.

Quantitative Selectivity Profiling

The clinical utility of an endothelin antagonist is heavily dictated by its selectivity ratio ( IC50 ETB / IC50 ETA). Fandosentan demonstrates an exceptional selectivity profile compared to early-generation dual antagonists like Bosentan. Fandosentan binds to the ETA receptor with an IC50 of 0.46 nM, while its affinity for the ETB receptor is a mere 2200 nM, yielding an ETA selectivity of approximately 4782-fold[4].

Table 1: Receptor Selectivity Profiling of Key Endothelin Modulators

| Compound | Primary Mechanism | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity Ratio (ETB/ETA) |

| Fandosentan (PD 180988) | Selective ETA Antagonist | 0.46 | 2200 | ~4,782-fold[4] |

| BQ-123 | Selective ETA Antagonist | 8.3 | 61,000 | ~7,349-fold[5] |

| Bosentan | Dual ETA/ETB Antagonist | 4.7 | 95 | ~20-fold[6] |

| BQ-3020 | Selective ETB Agonist | >10,000 | 0.2 | N/A (ETB Selective)[1] |

Experimental Methodologies for Selectivity Validation

To rigorously validate the receptor selectivity of compounds like Fandosentan, a self-validating system of orthogonal assays must be employed. Below are the standard operating protocols for determining binding affinity and functional antagonism.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the competitive displacement of radiolabeled ET-1 by the test compound.

-

Causality Check: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors. Because wild-type CHO cells lack endogenous ET receptors, any measured radioactive signal is exclusively attributable to the specific transfected receptor subtype, eliminating background noise.

-

Membrane Preparation: Harvest transfected CHO cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

-

Radioligand Selection: Use [125I] -ET-1 at a fixed concentration of 0.1 nM. Causality: Iodine-125 provides the high specific activity required to detect sub-nanomolar interactions without adding bulky fluorophores that might alter the peptide's native binding kinetics.

-

Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, [125I] -ET-1, and serial dilutions of Fandosentan ( 10−12 to 10−5 M). Include a positive control (e.g., BQ-123 for ETA) and a non-specific binding (NSB) control using 1μM unlabeled ET-1.

-

Incubation & Filtration: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adherence of the highly lipophilic ET-1 peptide.

-

Quantification: Wash filters with ice-cold buffer, dry, and measure retained radioactivity via a gamma counter. Calculate IC50 using non-linear regression analysis.

Protocol B: Intracellular Calcium Mobilization (Functional Assay)

Binding affinity does not guarantee functional antagonism. This assay verifies that Fandosentan actively blocks ETA-mediated signaling.

-

Dye Loading: Plate ETA-expressing cells and incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye). Causality: The acetoxymethyl (AM) ester makes the dye cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-responsive fluorophore within the cytosol.

-

Antagonist Pre-incubation: Add Fandosentan at varying concentrations and incubate for 30 minutes.

-

Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject ET-1 at an EC80 concentration.

-

Readout: Record the transient peak in fluorescence. A dose-dependent reduction in the calcium spike amplitude confirms functional ETA antagonism.

Step-by-step radioligand binding assay workflow for determining ETA vs. ETB selectivity.

Clinical Translation and the Transporter-Mediated Hepatotoxicity Paradigm

In preclinical models, Fandosentan demonstrated remarkable efficacy. It successfully and selectively reversed hypoxic pulmonary vasoconstriction in perinatal lamb models, proving the physiological value of ETA blockade[2][7].

However, despite its pristine receptor selectivity profile, Fandosentan's clinical development was halted during Phase II trials due to reversible, dose-dependent elevations in serum liver enzymes[8].

The Causality of Failure: The hepatotoxicity was not a consequence of ETA antagonism, but rather an off-target drug-drug interaction (DDI) mechanism involving hepatic transporters. Subsequent in vitro profiling revealed that Fandosentan is a potent inhibitor of major hepatic organic anion transporting polypeptides (OATPs). Specifically, it inhibited OATP1B1 ( Ki 2 µM), OATP1B3 ( Ki 1.8 µM), and OATP2B1 ( Ki 3.3 µM), as well as the Bile Salt Export Pump (BSEP)[8].

By inhibiting these critical transporters, Fandosentan blocked the biliary efflux of bile acids (such as taurocholate). The resulting intracellular accumulation of toxic bile acids within hepatocytes led to the observed clinical hepatotoxicity[8]. This case study fundamentally shifted drug development paradigms, cementing the modern regulatory requirement to screen all investigational drugs against a panel of hepatic transporters (OATPs, BSEP, MRP2) early in the discovery pipeline.

Conclusion

Fandosentan potassium remains a masterclass in structure-based drug design for GPCR selectivity. Its ~4,700-fold preference for the ETA receptor over the ETB receptor perfectly isolated the vasoconstrictive pathology of ET-1 from its vasodilatory clearance mechanisms. While off-target hepatic transporter inhibition ultimately precluded its clinical use, the methodologies developed to profile Fandosentan—and the lessons learned regarding OATP/BSEP-mediated hepatotoxicity—continue to inform the development of next-generation cardiovascular therapeutics.

References

-

BioWorld: PD-180988 is a potent and selective ETA antagonist. Retrieved from[Link][4]

-

Chemico-Biological Interactions (via PubMed): Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034. Retrieved from [Link][8]

-

Walsh Medical Media: Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. Retrieved from[Link]

-

ResearchGate: Hypoxic Pulmonary Vasoconstriction. Retrieved from[Link][7]

-

ResearchGate: Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists. Retrieved from[Link][5]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. FANDOSENTAN [drugs.ncats.io]

- 3. WikiGenes - EDNRA - endothelin receptor type A [wikigenes.org]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fandosentan Potassium: Mechanistic Insights and Experimental Protocols in Endothelin-A Receptor Antagonism

Executive Summary

The endothelin (ET) system is a master regulator of vascular tone, and its dysregulation is a primary driver in the pathogenesis of cardiovascular and pulmonary diseases. Fandosentan potassium (development codes: PD 180988, CI-1034) emerged as a highly potent, non-peptide antagonist specifically targeting the Endothelin A (ETA) receptor. This technical guide provides an in-depth analysis of Fandosentan’s mechanistic pathway, structural profile, and the rigorous, self-validating experimental methodologies required to evaluate its pharmacological efficacy.

Target Biology: The Endothelin Axis

Endothelin-1 (ET-1) is a 21-amino acid peptide recognized as one of the most potent endogenous vasoconstrictors known (1)[1]. ET-1 exerts its physiological and pathological effects primarily through two G protein-coupled receptors (GPCRs): ETA and ETB (2)[2].

ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs) and mediate profound vasoconstriction and cellular proliferation. Conversely, ETB receptors, located primarily on endothelial cells, facilitate the release of nitric oxide (NO) and prostacyclin, promoting vasodilation while also acting as a critical clearance mechanism for circulating ET-1 (2)[2]. In pathologies like pulmonary arterial hypertension (PAH) and hypoxic pulmonary vasoconstriction, the ETA-mediated pathway becomes hyperactivated, making selective ETA antagonism a highly rational therapeutic strategy (3)[3].

Compound Profile: Fandosentan Potassium

Fandosentan potassium is a highly selective ETA receptor antagonist originally developed to reverse hypoxic pulmonary vasoconstriction (4)[4]. By selectively blocking ETA while sparing ETB, Fandosentan inhibits pathological vasoconstriction without disrupting the beneficial, ETB-mediated vasodilatory and clearance functions.

Table 1: Chemical and Pharmacological Profile of Fandosentan Potassium

| Parameter | Specification |

| IUPAC Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazine-3-carboxylate |

| Molecular Formula | C25H17F3KNO6S (5)[5] |

| Molecular Weight | 555.6 g/mol (5)[5] |

| Primary Target | Endothelin A (ETA) Receptor |

| Mechanism of Action | Competitive Orthosteric Antagonist |

Mechanistic Pathway: Disrupting the Gq-Coupled Cascade

Upon ET-1 binding to the ETA receptor, the associated Gq-protein alpha subunit activates Phospholipase C (PLC). PLC subsequently cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) (1)[1]. IP3 binds to its specific receptors on the sarcoplasmic reticulum (SR), triggering a massive efflux of intracellular calcium (Ca2+). This calcium binds to calmodulin, which activates myosin light chain kinase (MLCK), ultimately driving actin-myosin cross-bridging and smooth muscle contraction (2)[2]. Fandosentan competitively occupies the ETA orthosteric site, halting this entire cascade at the receptor level.

ET-1 signaling cascade and the targeted ETA receptor blockade by Fandosentan potassium.

Experimental Framework: Validating ETA Antagonism

To rigorously evaluate the efficacy and selectivity of Fandosentan, researchers must employ a combination of in vitro binding assays and ex vivo functional tissue models. These protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Radioligand Competitive Binding Assay

Objective: To quantify the binding affinity (IC50/Ki) and selectivity ratio of Fandosentan for ETA versus ETB receptors. System Validation: A non-specific binding (NSB) control using a massive excess (1 μM) of unlabeled ET-1 is mandatory. Causality: This validates that the radioactivity measured is truly receptor-bound and not an artifact of the radioligand adhering to the plastic plate or lipid membrane.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate membranes from CHO cells stably expressing human ETA or ETB receptors. Causality: Recombinant systems ensure no cross-contamination from the mixed receptor populations naturally found in mammalian tissues.

-

Incubation: Incubate 10 μg of membrane protein with 0.1 nM [125I]ET-1 and increasing concentrations of Fandosentan (10^-12 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) for 2 hours at 25°C. Causality: A 2-hour incubation ensures that the competitive binding kinetics reach a steady-state equilibrium before measurement.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

-

Washing and Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using a gamma counter. Causality: Ice-cold buffer drastically slows the dissociation rate of the ligand-receptor complex during the wash step, preserving the integrity of the binding data.

Protocol B: Ex Vivo Hypoxic Pulmonary Vasoconstriction Assay

Objective: To measure the functional reversal of hypoxia-induced vasoconstriction by Fandosentan (4)[4]. System Validation: A pre-challenge with 60 mM KCl is utilized to validate tissue viability. Causality: If a pulmonary artery ring fails to generate >1.0g of tension, it is discarded to prevent false-negative relaxation data.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate pulmonary artery rings (2-3 mm wide) from perinatal models and suspend them between two stainless steel hooks in a 10 mL organ bath connected to an isometric force transducer.

-

Equilibration: Bathe tissues in Krebs-Henseleit solution at 37°C, aerated with normoxic gas (95% O2 / 5% CO2). Apply a resting tension of 1.5g and equilibrate for 60 minutes, washing every 15 minutes. Causality: This restores basal intracellular ion gradients that were disrupted during surgical excision.

-

Viability Check: Induce contraction with 60 mM KCl. Wash until baseline is re-established.

-

Hypoxic Challenge: Switch the aeration to a hypoxic gas mixture (95% N2 / 5% CO2) to induce hypoxic pulmonary vasoconstriction (HPV) (4)[4]. Causality: Hypoxia specifically mimics the clinical pathogenesis of pulmonary hypertension, providing a clinically relevant baseline tone rather than using a generic chemical constrictor.

-

Cumulative Dosing: Once the hypoxic contraction reaches a stable plateau, add Fandosentan cumulatively to the bath (1 nM to 10 μM).

-

Data Acquisition: Record the percentage reversal of the hypoxic contraction to generate a dose-response curve.

Ex vivo experimental workflow for evaluating Fandosentan efficacy in hypoxic vasoconstriction.

Quantitative Data: Comparative Efficacy

The primary pharmacological advantage of Fandosentan lies in its extreme selectivity for the ETA receptor compared to older, dual antagonists like Bosentan. This selectivity ensures that the beneficial ETB-mediated vasodilation is preserved (6)[6].

Table 2: Comparative Receptor Affinities of Endothelin Antagonists

| Compound | Target Receptor | ETA Affinity (IC50, nM) | ETB Affinity (IC50, nM) | Selectivity Ratio (ETA:ETB) |

| Fandosentan (PD 180988) | ETA (Selective) | ~0.8 - 1.1 | > 1000 | > 1000-fold |

| Bosentan | ETA / ETB (Dual) | 4.7 | 95 | ~20-fold |

| Ambrisentan | ETA (Selective) | 0.011 | 98 | ~9000-fold |

Note: Fandosentan exhibits sub-nanomolar affinity comparable to its structural analogs, rendering it highly potent in disrupting the ET-1/ETA axis.

References

- FANDOSENTAN - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Av1BlwWgw7ZLlURJV9cGVHDYimO22rkZJtQxngadYv5cDjTgfMYDJy3To2CLjR9cFOvnT-9aRIRA05RkcQo69PAEsrAgUQV8CbiEcS24dwzpxnGLX_5HM88_cZkR5UYOe4xOWQ==]

- Fandosentan Potassium | CID 23674746 - PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFgR3L_hOhJe2eYiL7djMrSbRmeWN__is0QIlo6LY0HaygsPCX_jQ6yV2W5tun4iBHA1FHCrDQTvW_TINBexu_AjBU1rVRKtcoSqk6V6J5wewWVar0xqmuQ06XVu-ulbBdAkmXjOeFjMqJOSKRqJxuE6xTWfW_HWOo]

- Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9s4Lu9P-UyWRN6qNCfGIDJKEB_Th8u-Puw97aNmf285kC9jhUvyJ55luqG1DanMaYRFW2oeWkbpjEMjEsR-VIPf75wF_6stVDaLgYzmtGWIBLfNtLm5cLqepPy41N-Bk=]

- Endothelin Receptor Antagonists. CV Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqxp0eNTP2YXA6ylL3CHAiPA0m8q5ZKcpNnyKBwXcuchNEmhyWSgD5RDn4KzLFHUKZizr-Z4VEQ3jfH1c-1EFWfR96EJeK0LwnxHQ_zeHXrcXuiTHUePjCJB8itjdTXVQ1cmp8_SGiwR4rIto=]

- Joseph T. Repine's scientific contributions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNmzKtXgdBb5L7R-GYSVz6o3BNYqOUFqlNLLaRMo-QQe4eTnYO5-QC10_6IYBldsjaXJsDYr61A0Am_BSUjmZm8xh8EalG77DVpQ7Pyjsa9vjaqo_ZNBj6TLNHR7fICs40fahdGjKOLronIA8kz5L3VjUtlZtEfA72Wh3pwxbm_LWIID4t1P76gipw]

- Pharmacotherapy for Pulmonary Hypertension: Future Directions. Journal of Basic and Clinical Pharmacy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9dWkQy5phcEPsV-IADF8wZeuT8hUnzo1jPDfti1hH8uDTBU4qsr0Azo5vvunv0RCetADfJLSChMp4Znw_mDve33i4LtOYsRTJPgRA7wRpwkayxgWcPnOCtPv0s1AAkkAcw9dcyfhpk8ouIiyBkBSeeQEqMskZCUFIJReldzO5ghrZ5lyXBQLLwZtw-suSVr37SHodmF6dgBGrlYXHbqvY]

Sources

Fandosentan Potassium (CI-1034): Discovery, Preclinical Development, and Mechanistic Profiling in Pulmonary Hypertension

Executive Summary

Fandosentan potassium (development codes: CI-1034, PD 180988, PD 180988-0016) is a highly selective, potent Endothelin A (ETA) receptor antagonist originally discovered by[1]. Developed primarily for the management of pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD)[2], Fandosentan targets the pathological vasoconstriction driven by the endothelin system. This technical whitepaper synthesizes the molecular characteristics, mechanistic pathways, and preclinical validation protocols that defined Fandosentan's development trajectory.

Molecular Discovery & Chemical Profiling

Fandosentan potassium was engineered to competitively block the binding of Endothelin-1 (ET-1) to the ETA receptor, a critical driver of vascular smooth muscle proliferation and constriction[]. Structurally, it is a benzothiazine derivative, optimized for high binding affinity and systemic stability in the pulmonary bed[4].

Table 1: Chemical and Physicochemical Properties of Fandosentan Potassium

| Property | Value | Source |

| Nonproprietary Name | Fandosentan potassium | [4] |

| Code Designations | CI-1034; PD 180988; PD 180988-0016 | [4] |

| Molecular Formula | C25H17F3KNO5S | [] |

| Molecular Weight | 555.56 g/mol | [5] |

| IUPAC Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | [4] |

| Primary Target | Endothelin A (ETA) Receptor Antagonist | [2] |

Mechanism of Action (MoA): ETA Receptor Antagonism

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors identified to date. In the pulmonary vasculature, hypoxia triggers the upregulation and release of ET-1 from endothelial cells[]. ET-1 binds to ETA receptors on adjacent pulmonary artery smooth muscle cells, initiating a G-protein coupled cascade that activates phospholipase C (PLC), increases inositol triphosphate (IP3), and triggers a massive intracellular calcium (Ca2+) influx.

Fandosentan potassium acts as a competitive antagonist at the ETA receptor[2]. By occupying the receptor's binding pocket, Fandosentan prevents ET-1-mediated signal transduction, thereby reversing calcium influx and inducing vasodilation[].

Fig 1: ET-1 signaling pathway and ETA receptor antagonism by Fandosentan.

Preclinical Development: Efficacy in Pulmonary Hypertension

The preclinical validation of Fandosentan heavily relied on the perinatal lamb model of hypoxic pulmonary vasoconstriction ()[].

Causality & Rationale: The perinatal lamb is selected because its pulmonary circulation is highly reactive to oxygen tension changes, mimicking the transitional hemodynamics of human neonates and the pathological remodeling seen in adult PH. The model is highly sensitive to ET-1, making it the gold standard for evaluating ETA antagonists[].

Experimental Protocol: In Vivo Evaluation in the Hypoxic Perinatal Lamb Model

Trustworthiness & Self-Validating Design: This protocol incorporates a normoxic baseline (internal negative control) and a vehicle-only infusion arm to isolate the drug's specific pharmacodynamic effects from spontaneous hemodynamic drift.

-

Step 1: Surgical Instrumentation & Acclimatization

-

Action: Under general anesthesia, implant polyvinyl catheters into the main pulmonary artery, descending aorta, and left atrium.

-

Causality: Direct catheterization is required for real-time, high-fidelity measurement of Pulmonary Arterial Pressure (PAP) and Systemic Vascular Resistance (SVR), which indirect methods (like echocardiography) cannot quantify with sufficient temporal resolution.

-

-

Step 2: Baseline Hemodynamic Stabilization (Normoxia)

-

Action: Ventilate the lamb with a normoxic gas mixture (21% O2) until PAP and SVR readings stabilize for at least 30 minutes.

-

Causality: Establishes a steady-state baseline to ensure that subsequent vascular changes are strictly due to hypoxia and drug intervention, validating the assay's starting conditions.

-

-

Step 3: Induction of Hypoxic Pulmonary Vasoconstriction

-

Action: Switch the ventilator to a hypoxic gas mixture (e.g., 10% O2, 3% CO2, balance N2) to induce alveolar hypoxia. Monitor until PAP increases and plateaus[].

-

Causality: Hypoxia triggers endogenous ET-1 release, selectively constricting the pulmonary bed. The plateau confirms the successful induction of the pathological state (pulmonary hypertension).

-

-

Step 4: Fandosentan Potassium Administration

-

Action: Administer Fandosentan potassium (PD 180988) intravenously. Begin with a priming bolus, followed immediately by a continuous infusion[].

-

Causality: The bolus-infusion sequence rapidly achieves therapeutic plasma concentrations and maintains steady-state receptor occupancy, preventing the pharmacokinetic lag time that would otherwise confound the observation of rapid-onset vasodilation.

-

-

Step 5: Data Acquisition & Washout

-

Action: Continuously record PAP and calculate pulmonary vascular resistance (PVR). After 60 minutes of infusion, terminate the drug and return to normoxia.

-

Causality: Returning to normoxia (washout) verifies the reversibility of the hypoxic challenge. Studies demonstrated that Fandosentan's pulmonary vascular effect outlasted the administration period, indicating a durable receptor binding profile[].

-

Pharmacokinetics & Drug-Drug Interaction (DDI) Profiling

A critical phase of preclinical development involves assessing a compound's impact on the Cytochrome P450 (CYP) enzyme system to predict clinical Drug-Drug Interactions (DDIs). Fandosentan potassium was evaluated against major hepatic CYP isoforms ()[6].

Table 2: Cytochrome P450 (CYP) Inhibition Profile of Fandosentan Potassium

| CYP Isoform | IC50 Value (μM) | Clinical & Pharmacokinetic Implication |

| CYP2C9 | 39.6 | Weak-to-moderate inhibition. Low risk of clinically significant DDIs with CYP2C9 substrates (e.g., warfarin) at standard doses, but warrants monitoring in polypharmacy[6]. |

| CYP3A4 | 21.6 | Moderate inhibition. Potential for interaction with co-administered PAH therapies metabolized by CYP3A4 (e.g., sildenafil, bosentan)[6]. |

Rationale for testing: Patients with pulmonary hypertension frequently require polypharmacy, including anticoagulants (warfarin) and PDE5 inhibitors (sildenafil). The IC50 values indicate that while Fandosentan inhibits these enzymes, the relatively high micromolar concentrations suggest a manageable DDI profile under standard dosing regimens[6].

Conclusion

Fandosentan potassium represents a rationally designed, potent ETA receptor antagonist. Through rigorous preclinical validation—highlighted by its ability to selectively reverse hypoxic pulmonary vasoconstriction in demanding in vivo models—it established a clear mechanistic proof-of-concept for targeting the endothelin pathway in pulmonary vascular diseases[2][].

References

-

American Medical Association (AMA). FANDOSENTAN POTASSIUM: STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL. Available at: [Link]

-

National Center for Advancing Translational Sciences (NCATS). Fandosentan - Inxight Drugs. Available at:[Link]

-

Springer AdisInsight. Fandosentan - Originator and Development Overview. Available at:[Link]

Sources

Fandosentan Potassium (CAS 221246-12-4): Comprehensive Molecular Specifications and Pharmacological Methodologies

Executive Summary

Fandosentan potassium (development codes: PD 180988, CI-1034) is a highly potent, orally active, non-peptide Endothelin-A (ETA) receptor antagonist[1]. Originally developed by Parke-Davis (later Pfizer) for the treatment of pulmonary hypertension and chronic obstructive pulmonary disease (COPD), it represents a critical class of benzothiazine-3-carboxylic acid derivatives designed to counteract the profound vasoconstrictive and proliferative effects of endogenous Endothelin-1 (ET-1)[1][2]. This technical whitepaper synthesizes the physicochemical specifications, mechanistic pathways, and field-proven experimental protocols required for the rigorous evaluation of Fandosentan potassium in preclinical drug development.

Physicochemical Specifications & Structural Analytics

The therapeutic efficacy of Fandosentan is intrinsically linked to its structural conformation. The presence of the potassium salt significantly enhances the compound's aqueous solubility, a critical factor for achieving reliable oral bioavailability and facilitating intravenous formulation in preclinical models[2][3]. The trifluoromethyl group and the benzodioxol moiety are essential pharmacophores that drive the high-affinity competitive binding to the ETA receptor pocket.

Table 1: Quantitative Physicochemical Specifications

| Property | Specification |

| Chemical Name (IUPAC) | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ⁶,2-benzothiazine-3-carboxylate[3] |

| CAS Registry Number | 221246-12-4[3] |

| Molecular Formula | C₂₅H₁₇F₃KNO₆S[] |

| Molecular Weight | 555.57 g/mol [2] |

| Melting Point | 235°C[] |

| Density | 1.39 g/cm³[] |

| Appearance | White to off-white crystalline powder[] |

| UNII Code | 14U0D2SA4K[3] |

Pharmacodynamics & Mechanism of Action

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known, acting primarily through two G-protein-coupled receptors: ETA and ETB. While ETB receptors on endothelial cells mediate vasodilation via nitric oxide release, ETA receptors located on pulmonary vascular smooth muscle cells couple to Gq proteins. This activation triggers Phospholipase C (PLC), leading to inositol triphosphate (IP3) production, massive intracellular calcium release, and subsequent vasoconstriction and cellular proliferation.

Fandosentan potassium acts as a highly selective, competitive antagonist at the ETA receptor, effectively uncoupling the ET-1 signal from the Gq-PLC-IP3 pathway and reversing hypoxic pulmonary vasoconstriction[5].

Mechanism of action: Fandosentan potassium blocking ET-1 mediated pulmonary vasoconstriction.

In Vitro & In Vivo Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that confirm the physiological relevance of the data before the test compound is evaluated.

In Vitro Radioligand Binding Assay (ETA/ETB Selectivity)

Determining the receptor selectivity of Fandosentan requires a high-precision competition binding assay.

-

Causality & Rationale: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous endothelin receptors, providing a zero-background matrix for recombinant human ETA or ETB expression.[¹²⁵I]-ET-1 is selected as the radioligand due to its high specific activity (~2000 Ci/mmol), which permits the detection of low-femtomolar receptor concentrations without saturating the system.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize CHO cells expressing human ETA or ETB receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

-

Assay Buffer Formulation: Re-suspend membranes in assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin). Self-Validation Check: The inclusion of 0.1% BSA is critical to prevent the highly lipophilic ET-1 peptide from non-specifically adsorbing to the plastic assay tubes.

-

Incubation: Incubate 20 μg of membrane protein with 50 pM [¹²⁵I]-ET-1 and varying concentrations of Fandosentan potassium (0.01 nM to 10 μM) for 120 minutes at 25°C to reach thermodynamic equilibrium.

-

Non-Specific Binding (NSB) Definition: In parallel wells, add 1 μM of unlabeled ET-1. Self-Validation Check: The radioactivity measured in these wells defines the NSB, ensuring that the calculated IC₅₀ only reflects specific receptor binding.

-

Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, further reducing NSB. Wash three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.

-

Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-step in vitro radioligand binding assay workflow for determining ETA/ETB selectivity.

In Vivo Hypoxic Pulmonary Vasoconstriction Reversal

Fandosentan potassium has been extensively studied for its ability to reverse hypoxic pulmonary vasoconstriction in the perinatal lamb model[5].

-

Causality & Rationale: The perinatal lamb is the gold-standard in vivo model because its pulmonary vasculature is profoundly reactive to hypoxia, closely mimicking the pathophysiology of human neonatal and adult pulmonary arterial hypertension (PAH).

Step-by-Step Protocol:

-

Surgical Instrumentation: Anesthetize the perinatal lamb and insert catheters into the main pulmonary artery (via the jugular vein) and the descending aorta (via the carotid artery) for continuous hemodynamic monitoring.

-

Baseline Validation: Ventilate the lamb with a normoxic gas mixture (21% O₂). Record baseline Pulmonary Arterial Pressure (PAP) and Systemic Arterial Pressure (SAP).

-

Hypoxia Induction: Switch the ventilator gas mixture to a hypoxic blend (e.g., 10% O₂, 3% CO₂, 87% N₂). Self-Validation Check: Continuously monitor arterial blood gases (PaO₂, PaCO₂). The protocol is only valid if PaO₂ drops significantly while PaCO₂ remains stable, proving that the subsequent rise in PAP is driven strictly by hypoxia, not hypercapnia.

-

Drug Administration: Once a stable plateau of elevated PAP is achieved (typically after 30 minutes of hypoxia), administer Fandosentan potassium intravenously.

-

Hemodynamic Recording: Monitor the dose-dependent reversal of PAP. A successful ETA blockade will significantly reduce PAP without causing a proportional collapse in SAP, demonstrating pulmonary vascular selectivity.

Cytochrome P450 Interaction Profiling

Understanding the metabolic liability and drug-drug interaction (DDI) potential of Fandosentan potassium is critical for clinical translation. In vitro microsomal assays have quantified its inhibitory effects on major Cytochrome P450 enzymes[5].

Table 2: CYP450 Inhibition Profile

| Enzyme Target | IC₅₀ Value | Clinical Implication for Drug Development |

| CYP2C9 | 39.6 μM[5] | Weak inhibition. Represents a low risk for clinically significant DDIs with CYP2C9 substrates (e.g., warfarin) at standard therapeutic exposures. |

| CYP3A4 | 21.6 μM[5] | Moderate inhibition. While not a potent inhibitor, co-administration with narrow-therapeutic-index CYP3A4 substrates requires pharmacokinetic modeling to ensure safety margins. |

References

- AdisInsight. "Fandosentan". Springer.

- PubChem. "Fandosentan Potassium | C25H17F3KNO6S | CID 23674746". National Institutes of Health (NIH).

- BOC Sciences. "CAS 221246-12-4 (Fandosentan potassium)". BOC Sciences.

- American Medical Association (AMA). "FANDOSENTAN POTASSIUM: STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL". AMA.

- MedChemExpress. "hypoxic | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.

Sources

Application Note: Fandosentan Potassium Dosing Protocols for In Vivo Pulmonary Arterial Hypertension (PAH) Models

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive, life-threatening disease characterized by elevated pulmonary vascular resistance and right ventricular failure. A primary driver of PAH pathogenesis is the overexpression of Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen.

Fandosentan potassium (also known as CI-1034 or PD 180988) is a highly selective, orally active Endothelin A ( ETA ) receptor antagonist [1]. Originally developed for the treatment of PAH and chronic obstructive pulmonary disease (COPD), Fandosentan potassium effectively reverses hypoxic pulmonary vasoconstriction by competitively blocking ET-1 binding at the ETA receptor [2]. This application note provides a comprehensive, self-validating protocol for formulating and administering Fandosentan potassium in preclinical in vivo PAH models, specifically the gold-standard Sugen 5416/Hypoxia (SuHx) rodent model.

Mechanistic Rationale: The ET-1/ ETA Axis

To design a robust in vivo experiment, one must understand the causality behind the target. ET-1 acts via two distinct G-protein-coupled receptors: ETA and ETB .

-

ETA Receptors (located on pulmonary vascular smooth muscle cells) mediate intense vasoconstriction and cellular proliferation via the Gq /Phospholipase C (PLC) pathway.

-

ETB Receptors (located primarily on endothelial cells) mediate vasodilation via nitric oxide (NO) and prostacyclin release, and act as clearance receptors for ET-1.

Fandosentan selectively targets the ETA receptor. By preserving ETB receptor function, Fandosentan allows for continued endogenous ET-1 clearance and NO-mediated vasodilation, providing a superior hemodynamic profile compared to non-selective antagonists [1].

Fig 1: Mechanism of action of Fandosentan potassium blocking the ET-1/ETA signaling cascade.

Physicochemical Properties & Formulation Strategy

Fandosentan potassium is the potassium salt of Fandosentan, which enhances its aqueous solubility compared to the free acid [3]. However, to ensure absolute systemic bioavailability and prevent precipitation during in vivo dosing (especially via oral gavage or intraperitoneal injection), a co-solvent system is required.

Quantitative Physicochemical Data

| Parameter | Value / Description |

| Chemical Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ⁶,2-benzothiazine-3-carboxylate |

| CAS Number | 221246-12-4 |

| Molecular Weight | 555.56 g/mol |

| Molecular Formula | C25H17F3KNO6S |

| Target | ETA Receptor (Selective Antagonist) |

| Storage (Powder) | -20°C (Protect from light and moisture) |

| Storage (Solvent) | -80°C (Aliquots, max 6-12 months) |

Data synthesized from PubChem and standard chemical supplier specifications [3][4].

Optimized In Vivo Formulation Protocol

To create a clear, stable solution for oral (PO) or intraperitoneal (IP) administration, utilize the following fractional formulation. Self-Validation Step: Always verify that the final solution is completely clear. Any turbidity indicates precipitation, which will lead to erratic pharmacokinetic absorption and invalidate the study.

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (0.9% NaCl).

Step-by-Step Preparation (for a 2 mg/mL working solution):

-

Weighing: Accurately weigh 2.0 mg of Fandosentan potassium powder.

-

Dissolution (DMSO): Add 100 μL of high-purity in vivo grade DMSO. Vortex until completely dissolved. Causality: DMSO acts as the primary solvent to break the crystal lattice of the compound.

-

Co-solvent 1 (PEG300): Add 400 μL of PEG300. Vortex thoroughly. Causality: PEG300 prevents the hydrophobic drug from crashing out when aqueous solutions are introduced.

-

Surfactant (Tween 80): Add 50 μL of Tween 80. Vortex gently to avoid excessive foaming. Causality: Tween 80 reduces surface tension and maintains micellar stability.

-

Aqueous Phase (Saline): Dropwise, add 450 μL of sterile 0.9% Saline while continuously mixing.

-

Validation: Hold the vial against a light source. The solution must be 100% transparent.

In Vivo Experimental Design: Sugen/Hypoxia Model

Historically, Fandosentan was validated in perinatal lamb hypoxia models [1][2]. In modern preclinical drug development, the Sugen 5416 (VEGFR inhibitor) + Chronic Hypoxia (SuHx) model in rats is the gold standard, as it accurately replicates the severe angio-obliterative lesions seen in human PAH.

Fig 2: Experimental workflow for the SuHx PAH model with therapeutic Fandosentan dosing.

Step-by-Step Disease Induction and Dosing Protocol

Phase 1: Induction (Day 0)

-

Administer a single subcutaneous (SC) injection of Sugen 5416 (SU5416) at 20 mg/kg to adult male Sprague-Dawley rats (approx. 200g).

-

Immediately transfer the rats to a normobaric hypoxia chamber maintained at 10% O2 .

-

Self-Validating Control: Maintain a "Sham" group of rats injected with the Sugen vehicle and kept in standard room air (21% O2 ).

Phase 2: Disease Progression (Days 0-21)

-

House rats in the hypoxia chamber for exactly 21 days. Monitor body weight twice weekly.

-

On Day 21, return the SuHx rats to normoxia (21% O2 ). At this stage, pulmonary vascular remodeling and elevated Right Ventricular Systolic Pressure (RVSP) are established.

Phase 3: Therapeutic Dosing of Fandosentan (Days 21-35)

-

Randomize the SuHx rats into two groups: SuHx + Vehicle, and SuHx + Fandosentan.

-

Dose: Administer Fandosentan potassium at 5 to 15 mg/kg/day (dose titration recommended based on specific strain sensitivity).

-

Route: Oral gavage (PO) is preferred to mimic clinical administration routes of ERAs.

-

Dose daily for 14 days.

Hemodynamic Assessment & Tissue Harvesting

The ultimate proof of Fandosentan's efficacy is the reduction of RVSP and the reversal of right ventricular hypertrophy (RVH).

Right Heart Catheterization (RHC)

Causality: Non-invasive echocardiography provides estimates, but RHC is the definitive, direct measurement of pulmonary hemodynamics required for rigorous scientific validation.

-

Anesthesia: Induce anesthesia using Isoflurane (2-3% in O2 ). Maintain core body temperature at 37°C using a heating pad.

-

Surgical Approach: Make a small incision in the anterior neck. Isolate the right external jugular vein.

-

Catheter Insertion: Introduce a pressure-volume (PV) catheter (e.g., Millar Mikro-Tip) into the jugular vein.

-

Advancement & Validation: Advance the catheter through the right atrium and into the right ventricle (RV). Self-Validation Step: You will know the catheter is in the RV when the pressure waveform on the monitor shifts from a low-amplitude venous wave to a high-amplitude, pulsatile ventricular wave (systolic peaks >25 mmHg in healthy rats, >60 mmHg in SuHx rats).

-

Data Acquisition: Record RVSP for at least 5 minutes to ensure a stable baseline.

Morphometric Analysis (Fulton Index)

-

Euthanize the animal via exsanguination under deep anesthesia.

-

Rapidly excise the heart. Dissect the Right Ventricle (RV) free from the Left Ventricle and Septum (LV+S).

-

Weigh the tissues to calculate the Fulton Index : RV/(LV+S) . This ratio normalizes RV mass to the rest of the heart, providing a highly reliable metric for right ventricular hypertrophy independent of total body weight.

Expected Quantitative Outcomes

| Experimental Group | Expected RVSP (mmHg) | Expected Fulton Index [RV/(LV+S)] |

| Control (Sham + Vehicle) | 20 - 28 | 0.22 - 0.26 |

| SuHx + Vehicle (PAH) | 75 - 95 | 0.45 - 0.60 |

| SuHx + Fandosentan (10 mg/kg) | 40 - 55 | 0.30 - 0.38 |

Note: Fandosentan potassium is expected to significantly attenuate, though not entirely normalize, the severe hemodynamics of the SuHx model, consistent with the pharmacological profile of potent ETA antagonists.

References

-

Coe Y, Haleen SJ, Welch KM, Coceani F. "The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb." Journal of Cardiovascular Pharmacology. 2000.[Link]

-

Coe Y, Haleen SJ, Welch KM, Liu YA, Coceani F. "The endothelin A receptor antagonists PD 156707 (CI-1020) and PD 180988 (CI-1034) reverse the hypoxic pulmonary vasoconstriction in the perinatal lamb." Journal of Pharmacology and Experimental Therapeutics. 2002.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23674746, Fandosentan Potassium." PubChem. Accessed April 2026.[Link]

Application Note: Scalable Synthesis and Chromatography-Free Purification of Fandosentan Potassium (CI-1034)

Strategic Overview & Mechanistic Rationale

Fandosentan potassium (CI-1034 / PD-180988) is a highly potent and selective endothelin A (ETA) receptor antagonist developed for the management of cardiopulmonary conditions such as primary pulmonary hypertension and congestive heart failure. Structurally, it is characterized by a highly functionalized aryl moiety linked to a benzothiazine dioxide core.

During early-phase drug development, the discovery synthesis route relied heavily on multiple chromatographic purifications and utilized highly reactive, unstable intermediates (such as triflates and titanium tetrachloride). To support advanced clinical trials, a paradigm shift in the synthetic strategy was required. As detailed by[1], the manufacturing route was redesigned into a highly convergent, 15-step process that completely eliminates column chromatography, relying instead on robust carbon-carbon bond formation and targeted anti-solvent crystallization.

Retrosynthetic Framework and Reagent Causality

The scalable synthesis of Fandosentan potassium is driven by a convergent disconnection strategy, splitting the molecule into a "Northern Half" (an aryl boronic acid) and a "Southern Half" (a benzothiazine dioxide core).

The success of this route hinges on two critical, causality-driven experimental modifications from the discovery route[1]:

-

Substitution of TiCl₄ with MgCl₂ in Dieckmann Condensation: The discovery route utilized TiCl₄ to catalyze the cyclization of the benzothiazine dioxide core. However, TiCl₄ is highly corrosive and generates insoluble titanium dioxide (TiO₂) byproducts upon aqueous workup, severely bottlenecking filtration at the multikilogram scale. Replacing TiCl₄ with MgCl₂ provides a milder Lewis acid that maintains high cyclization yields while allowing for rapid, homogeneous phase separations[2].

-

Replacement of Triflate with 4-Fluorobenzenesulfonate: The original Suzuki coupling utilized a triflate leaving group on the Southern Half. Triflates are expensive, moisture-sensitive, and prone to degradation during storage. By converting the intermediate to a 4-fluorobenzenesulfonate ester, the Southern Half becomes a highly stable, crystalline solid that still undergoes efficient oxidative addition with palladium catalysts during the Suzuki-Miyaura coupling[1].

Synthesis Pathway Visualization

Caption: Convergent synthesis pathway of Fandosentan potassium (CI-1034) via Suzuki-Miyaura coupling.

Self-Validating Experimental Protocols

The following protocols represent the optimized, scalable methodologies for the critical stages of Fandosentan potassium synthesis. Every step includes specific In-Process Controls (IPCs) to ensure the system is self-validating before proceeding.

Protocol A: Synthesis of the Southern Half Core (Dieckmann Condensation)

Causality: MgCl₂ serves as a templating Lewis acid to facilitate the intramolecular Dieckmann condensation of the sulfonamide intermediate without generating unfilterable metal oxide slurries.

-

Charge Reactor: Add the sulfonamide intermediate (1.0 eq) to a clean, dry reactor under a nitrogen atmosphere. Suspend in anhydrous tetrahydrofuran (THF) (10 vol).

-

Catalyst Addition: Add anhydrous MgCl₂ (1.5 eq) in a single portion. Stir the suspension at 20–25 °C for 30 minutes to allow complexation.

-

Base Addition: Slowly add triethylamine (TEA) (3.0 eq) over 45 minutes, maintaining the internal temperature below 30 °C.

-

IPC Check: Sample the reaction mixture after 4 hours. Analyze via HPLC (254 nm). Validation criteria: Proceed to quench only when the starting sulfonamide is < 1.0% by Area.

-

Esterification: Once cyclization is complete, add 4-fluorobenzenesulfonyl chloride (1.2 eq) directly to the reaction mixture to trap the enolate. Stir for 2 hours.

-

Workup: Quench with 1M HCl (aqueous) to solubilize magnesium salts. Separate the organic layer, wash with brine, and concentrate under vacuum to yield the 4-fluorobenzenesulfonate ester (Southern Half).

Protocol B: Convergent Suzuki-Miyaura Coupling

Causality: The 4-fluorobenzenesulfonate ester is less reactive than a triflate; therefore, a highly active palladium-phosphine catalyst system and elevated temperatures are required to drive the cross-coupling to completion.

-

Preparation: In a degassed reactor, combine the Southern Half ester (1.0 eq) and the Northern Half aryl boronic acid (1.1 eq).

-

Solvent & Base: Add a degassed mixture of toluene/ethanol (4:1 v/v) and aqueous potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Charge: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq). Purge the headspace with nitrogen three times.

-

Heating: Heat the biphasic mixture to reflux (approx. 85 °C) with vigorous agitation.

-

IPC Check: After 8 hours, sample the organic phase. Validation criteria: The reaction is deemed complete when the Southern Half ester is < 0.5% by HPLC. If > 0.5%, continue heating and re-sample every 2 hours.

-

Workup: Cool to 40 °C, separate the aqueous layer, and wash the organic layer with an aqueous EDTA solution to scavenge residual palladium.

Protocol C: Potassium Salt Formation

-

Free Acid Dissolution: Dissolve the purified Fandosentan free acid in absolute ethanol (8 vol) at 50 °C.

-

Salt Conversion: Slowly add a stoichiometric amount of 1M Potassium Hydroxide (KOH) in ethanol (1.0 eq).

-

Crystallization: Seed the solution with authentic Fandosentan potassium crystals (0.1% w/w) and cool linearly to 0 °C over 4 hours.

-

Isolation: Filter the resulting crystalline slurry and wash the cake with cold ethanol.

Scalable Purification Paradigm (Chromatography-Free)

To achieve multikilogram scalability, the purification of the final Active Pharmaceutical Ingredient (API) relies entirely on phase separations and anti-solvent crystallization. This exploits the differential solubility of the Fandosentan free acid and its impurities.

-

Aqueous Extraction: The crude Suzuki coupling mixture (in toluene) is treated with aqueous sodium hydroxide. The Fandosentan free acid deprotonates and partitions entirely into the aqueous phase, leaving neutral organic impurities (and triphenylphosphine oxide) in the toluene layer.

-

Acidification & Precipitation: The aqueous layer is separated, polished through a 0.2 µm filter, and acidified with 2M HCl to pH 2.0. This protonates the API, causing it to precipitate as a free-flowing solid.

-

Anti-Solvent Polish: The solid is dissolved in hot ethyl acetate, and heptane (anti-solvent) is added dropwise until the cloud point is reached. Slow cooling yields highly pure API (>99.5% purity).

Purification Workflow Visualization

Caption: Chromatography-free purification workflow utilizing anti-solvent crystallization.

Quantitative Process Metrics

The transition from the discovery route to the scalable process yielded significant improvements in both throughput and material efficiency.

| Process Metric | Discovery Route | Scalable Process Route | Causality / Impact |

| Overall Yield | < 5% | ~ 15–20% | Improved coupling efficiency and elimination of mass-loss during column chromatography. |

| Chromatographic Steps | Multiple | Zero (0) | Transition to direct anti-solvent crystallization significantly improved bulk throughput. |

| Key Coupling Leaving Group | Triflate (OTf) | 4-Fluorobenzenesulfonate | Enhanced intermediate stability; reduced raw material cost and eliminated hydrolysis risks. |